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molecular formula C9H14O B1615059 2,5,6-Trimethylcyclohex-2-en-1-one CAS No. 20030-30-2

2,5,6-Trimethylcyclohex-2-en-1-one

Cat. No. B1615059
M. Wt: 138.21 g/mol
InChI Key: QAQCUBLNHBKTRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04355180

Procedure details

1,000 parts by volume of catalyst are introduced into a fluidised bed reactor, having a capacity of 1.3 liters or 1,300 parts by volume. The catalyst consists of 0.5% by weight of Pd, 0.11% by weight of Zn and 0.1% by weight of Cd on Al2O3 and has a particle size of from 0.2 to 0.6 mm. The reactor is set to 230° C. and, per hour, a correspondingly preheated mixture of 200,000 parts by volume of ammonia and 10,000 parts by volume of hydrogen is passed in. Per hour, a solution of 50 parts of 2,3,6-trimethylcyclohex-5-en-1-one in 50 parts of N-methylpiperidine is sprayed continuously into the fluidised catalyst bed produced by the gas stream. The reaction product is isolated by cooling the exit gases, and is distilled. 100 parts of 2,3,6-trimethyl-cyclohex-5-en-1-one give 89 parts of 2,3,6-trimethylaniline; yield: 91%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
N.[H][H].[CH3:4][CH:5]1[CH:10]([CH3:11])[CH2:9][CH:8]=[C:7]([CH3:12])[C:6]1=[O:13].C[N:15]1CCCCC1>[Pd].[Zn]>[CH3:4][CH:5]1[CH:10]([CH3:11])[CH2:9][CH:8]=[C:7]([CH3:12])[C:6]1=[O:13].[CH3:4][C:5]1[C:10]([CH3:11])=[CH:9][CH:8]=[C:7]([CH3:12])[C:6]=1[NH2:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
50
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(C(=CCC1C)C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
1,000 parts by volume of catalyst are introduced into a fluidised bed reactor
WAIT
Type
WAIT
Details
The reactor is set to 230° C. and, per hour
CUSTOM
Type
CUSTOM
Details
produced by the gas stream
CUSTOM
Type
CUSTOM
Details
The reaction product is isolated
TEMPERATURE
Type
TEMPERATURE
Details
by cooling the exit gases
DISTILLATION
Type
DISTILLATION
Details
is distilled

Outcomes

Product
Name
Type
product
Smiles
CC1C(C(=CCC1C)C)=O
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1=C(N)C(=CC=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04355180

Procedure details

1,000 parts by volume of catalyst are introduced into a fluidised bed reactor, having a capacity of 1.3 liters or 1,300 parts by volume. The catalyst consists of 0.5% by weight of Pd, 0.11% by weight of Zn and 0.1% by weight of Cd on Al2O3 and has a particle size of from 0.2 to 0.6 mm. The reactor is set to 230° C. and, per hour, a correspondingly preheated mixture of 200,000 parts by volume of ammonia and 10,000 parts by volume of hydrogen is passed in. Per hour, a solution of 50 parts of 2,3,6-trimethylcyclohex-5-en-1-one in 50 parts of N-methylpiperidine is sprayed continuously into the fluidised catalyst bed produced by the gas stream. The reaction product is isolated by cooling the exit gases, and is distilled. 100 parts of 2,3,6-trimethyl-cyclohex-5-en-1-one give 89 parts of 2,3,6-trimethylaniline; yield: 91%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
N.[H][H].[CH3:4][CH:5]1[CH:10]([CH3:11])[CH2:9][CH:8]=[C:7]([CH3:12])[C:6]1=[O:13].C[N:15]1CCCCC1>[Pd].[Zn]>[CH3:4][CH:5]1[CH:10]([CH3:11])[CH2:9][CH:8]=[C:7]([CH3:12])[C:6]1=[O:13].[CH3:4][C:5]1[C:10]([CH3:11])=[CH:9][CH:8]=[C:7]([CH3:12])[C:6]=1[NH2:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
50
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(C(=CCC1C)C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
1,000 parts by volume of catalyst are introduced into a fluidised bed reactor
WAIT
Type
WAIT
Details
The reactor is set to 230° C. and, per hour
CUSTOM
Type
CUSTOM
Details
produced by the gas stream
CUSTOM
Type
CUSTOM
Details
The reaction product is isolated
TEMPERATURE
Type
TEMPERATURE
Details
by cooling the exit gases
DISTILLATION
Type
DISTILLATION
Details
is distilled

Outcomes

Product
Name
Type
product
Smiles
CC1C(C(=CCC1C)C)=O
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1=C(N)C(=CC=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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